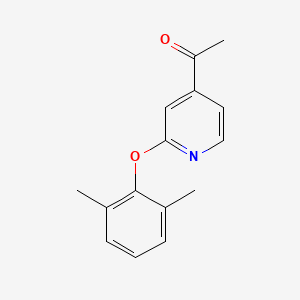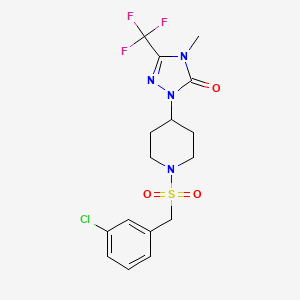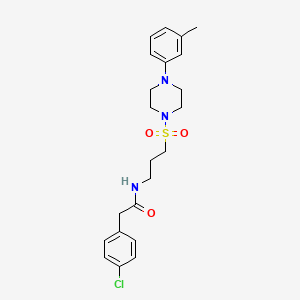
4-Acetyl-2-(2,6-dimethylphenoxy) pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Acetyl-2-(2,6-dimethylphenoxy) pyridine” is a chemical compound with the CAS Number 1607436-58-7 . It has a molecular weight of 241.29 and a molecular formula of C15H15NO2 .
Molecular Structure Analysis
The molecular structure of “4-Acetyl-2-(2,6-dimethylphenoxy) pyridine” consists of a pyridine ring with an acetyl group at the 4-position and a 2,6-dimethylphenoxy group at the 2-position .Chemical Reactions Analysis
Pyridinium salts, which are structurally similar to “4-Acetyl-2-(2,6-dimethylphenoxy) pyridine”, have been highlighted for their synthetic routes and reactivity . They have played an intriguing role in a wide range of research topics .Physical And Chemical Properties Analysis
The predicted density of “4-Acetyl-2-(2,6-dimethylphenoxy) pyridine” is approximately 1 g/cm3 . The predicted boiling point is 376.9±42.0 °C . The melting point and flash point are not available .科学的研究の応用
Medicinal Chemistry and Drug Design
Pyridine derivatives, including 4-acetyl-2-(2,6-dimethylphenoxy) pyridine, serve as valuable building blocks in drug discovery. Researchers explore their potential as bioactive ligands due to their flexible and multidentate nature. These compounds can mimic physiological effects similar to pyridoxal-amino acid systems, which play crucial roles in metabolic reactions. Notably, they exhibit a wide range of bioactivities, such as antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, and antihypertensive effects .
Chemosensors and Ion Recognition
Certain pyridine-based Schiff bases, derived from compounds like 4-acetyl-2-(2,6-dimethylphenoxy) pyridine, possess strong binding abilities toward various cations and anions. These Schiff bases exhibit unique photophysical properties, making them suitable for ion recognition. Researchers develop chemosensors using these compounds for qualitative and quantitative detection of specific ions in environmental and biological media .
Dual Kinase Inhibition in Cancer Therapeutics
A related compound, 2-amino-4-(1-piperidine) pyridine, has been designed as a dual inhibitor targeting clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). Such kinase inhibitors play a crucial role in cancer therapy by disrupting aberrant signaling pathways .
Antimicrobial and Antifungal Properties
While specific studies on 4-acetyl-2-(2,6-dimethylphenoxy) pyridine are limited, pyridine derivatives in general exhibit antibacterial and antifungal activities. These compounds could potentially contribute to the development of novel antimicrobial agents .
Photophysical Applications
The unique photophysical properties of pyridine-based Schiff bases, including fluorescence enhancement, make them interesting candidates for applications in sensors, imaging, and optoelectronics. Researchers explore their potential in designing novel materials for various photonic devices .
Agrochemicals and Crop Protection
Pyridine derivatives find applications in agrochemicals, including herbicides, insecticides, and fungicides. While not specific to 4-acetyl-2-(2,6-dimethylphenoxy) pyridine, this class of compounds contributes to crop protection and sustainable agriculture .
将来の方向性
特性
IUPAC Name |
1-[2-(2,6-dimethylphenoxy)pyridin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-5-4-6-11(2)15(10)18-14-9-13(12(3)17)7-8-16-14/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCPNEGEYVCLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=NC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2756109.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2756110.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2756115.png)
![Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B2756117.png)

![(E)-N-(cyanomethyl)-3-[2-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2756121.png)
![3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2756122.png)

![N-(3-chlorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2756126.png)
![1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


